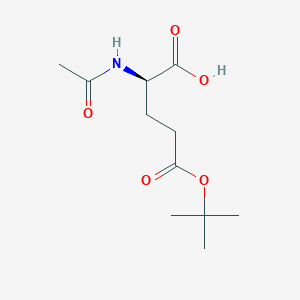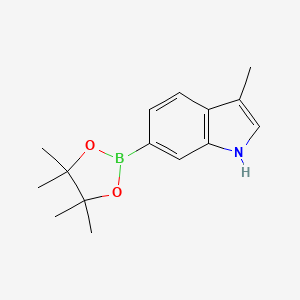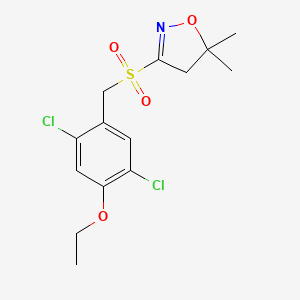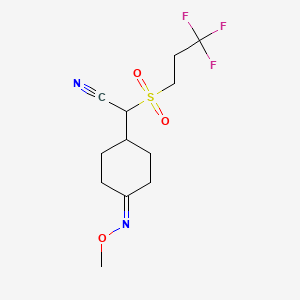![molecular formula C13H17FN2 B1440736 2-[(Diallylamino)methyl]-4-fluoroaniline CAS No. 1220039-27-9](/img/structure/B1440736.png)
2-[(Diallylamino)methyl]-4-fluoroaniline
Descripción general
Descripción
2-[(Diallylamino)methyl]-4-fluoroaniline (2-DAMF) is a highly versatile molecule that has found a variety of uses in scientific research and in the laboratory. 2-DAMF is an aniline-based compound that contains two allyl groups and one fluoro group. It is a colorless, volatile liquid that is soluble in organic solvents and has a boiling point of 111°C. Due to its unique structure, 2-DAMF has a wide range of applications in the laboratory, such as in organic synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
-
Lewis Acid-Assisted Ring-Closing Metathesis of Chiral Diallylamines
-
Chemical Coupling in Wood Fiber and Polymer Composites
- Application : This research investigates the use of coupling agents in wood fiber and polymer composites (WFPC) to improve the compatibility and adhesion between polar wood fibers and non-polar polymeric matrices .
- Method : The coupling agents are usually coated on the surface of wood fiber, polymer or both by compounding, blending, soaking, spraying, or other methods .
- Results : The pretreatment of wood fiber and polymer by coating or grafting is the preferred method to improve the mechanical properties of WFPC .
-
Green Solvents in Chemical Industry
- Method : The green solvents are produced from renewable sources and are found to be biodegradable .
- Results : The green solvents were found to be high potential solvents to replace hazardous chemicals such as tetrahydrofuran (THF), dichloromethane (DCM), 1,4-dioxane, and diethyl ether in the chemical industry .
-
Synthesis and Application of Polyzwitterionic and Polyampholytic Maleic Acid-alt-(Diallylamino)propylphosphonates
- Application : This research focuses on the synthesis and application of polyzwitterionic and polyampholytic maleic acid-alt-(diallylamino)propylphosphonates. These polymers have found applications in the field of biotechnology, medicine, oil industry, hydrometallurgy, and desalination .
- Method : The alternate polymerizations were performed under the conditions described in the research .
- Results : The polymers demonstrated remarkable efficiency in inhibition of CaSO4 scale from its supersaturated solution for several days at 40 °C .
-
Versatile Applications of Mannich Base Ligands and their Metal Complexes
- Application : This research focuses on the versatile applications of Mannich base ligands and their metal complexes. The Mannich base and even its derivatives are essential in many aspects of chemistry and its complexes are in the pharmaceutical industry .
- Method : The methods involve the synthesis of Mannich base ligands and their metal complexes .
- Results : Studies have revealed that these complexes show good anti-cancer properties .
Propiedades
IUPAC Name |
2-[[bis(prop-2-enyl)amino]methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c1-3-7-16(8-4-2)10-11-9-12(14)5-6-13(11)15/h3-6,9H,1-2,7-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMLMXCEOPSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205889 | |
| Record name | 2-Amino-5-fluoro-N,N-di-2-propen-1-ylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diallylamino)methyl]-4-fluoroaniline | |
CAS RN |
1220039-27-9 | |
| Record name | 2-Amino-5-fluoro-N,N-di-2-propen-1-ylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-fluoro-N,N-di-2-propen-1-ylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




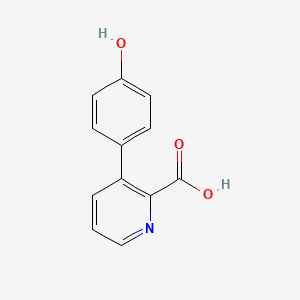

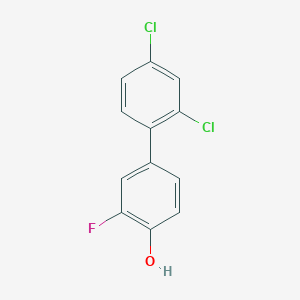
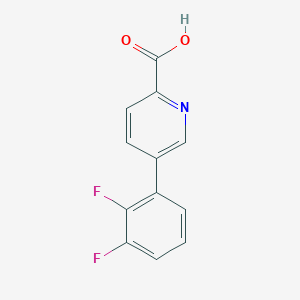

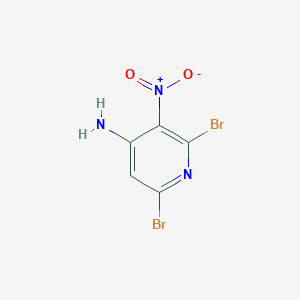
![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)

